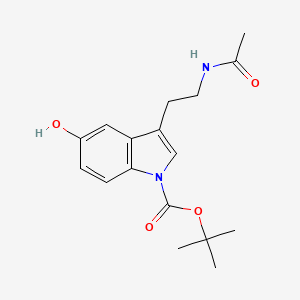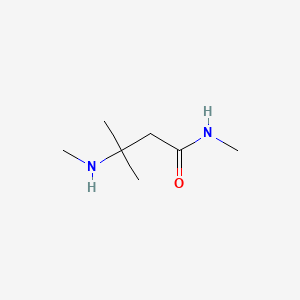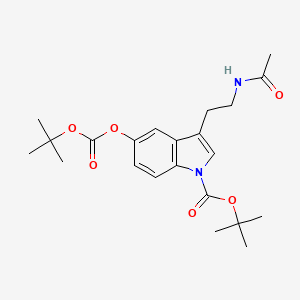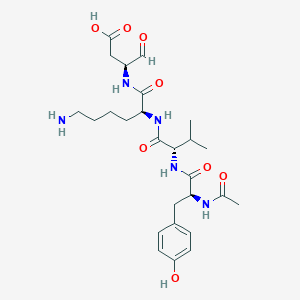![molecular formula C12H13N3O3S B589662 4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide CAS No. 1329838-21-2](/img/new.no-structure.jpg)
4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyridine ring substituted with a sulfonamide group and an amino group attached to a phenyl ring with a hydroxymethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-hydroxymethylphenylamine, which is then reacted with 3-pyridine-sulfonyl chloride under controlled conditions to yield the target compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of a nitro group can produce an amine.
Wissenschaftliche Forschungsanwendungen
4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound may also interact with cellular receptors and signaling pathways, modulating biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(3-Hydroxyphenyl)amino]-3-pyridine-sulfonamide
- 4-[(3-Methylphenyl)amino]-3-pyridine-sulfonamide
- 4-[(3-Chlorophenyl)amino]-3-pyridine-sulfonamide
Uniqueness
4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide is unique due to the presence of the hydroxymethyl group, which can undergo specific chemical reactions that other similar compounds cannot
Eigenschaften
CAS-Nummer |
1329838-21-2 |
|---|---|
Molekularformel |
C12H13N3O3S |
Molekulargewicht |
279.314 |
IUPAC-Name |
4-[3-(hydroxymethyl)anilino]pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H13N3O3S/c13-19(17,18)12-7-14-5-4-11(12)15-10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,14,15)(H2,13,17,18) |
InChI-Schlüssel |
KOZLTKIXPIBELL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
![1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B589586.png)
![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)


![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)


